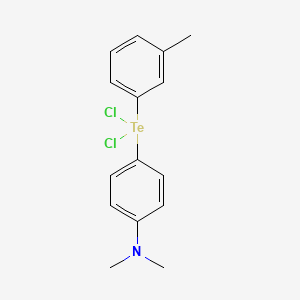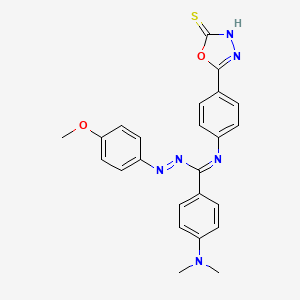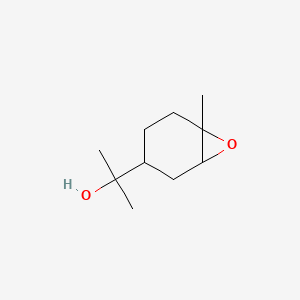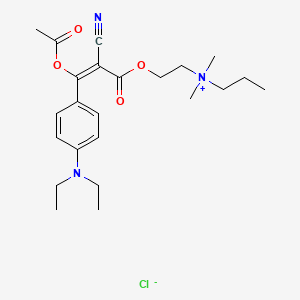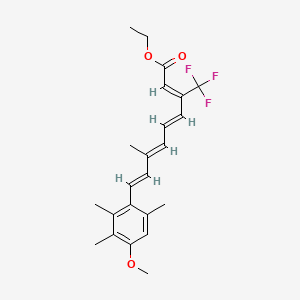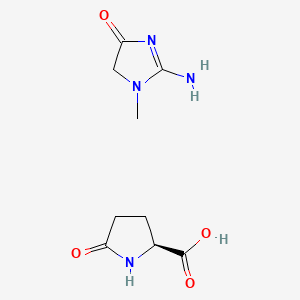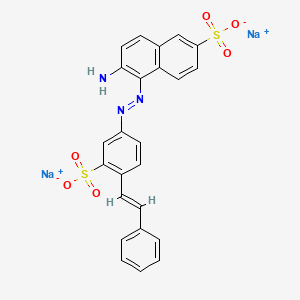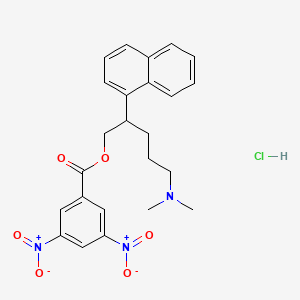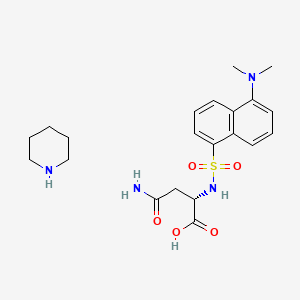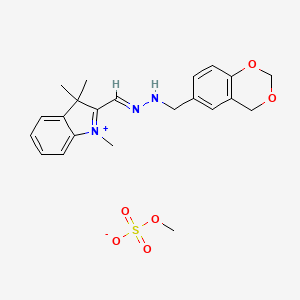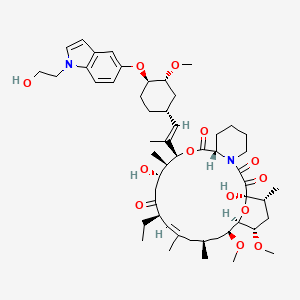
Indolyl-ascomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolyl-ascomycin is a compound that combines the structural features of indole and ascomycin. Indole is a heterocyclic aromatic organic compound, while ascomycin is a macrolide with immunosuppressive properties. The fusion of these two structures results in a compound with unique biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolyl-ascomycin typically involves the incorporation of an indole moiety into the ascomycin structure. This can be achieved through various synthetic routes, including:
Nucleophilic Addition: Indoles can undergo nucleophilic addition reactions with electrophiles to form indolyl derivatives.
Cycloaddition Reactions: Indole can participate in cycloaddition reactions to form complex heterocyclic frameworks.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Streptomyces hygroscopicus . Genetic manipulation and mutagenesis techniques can enhance the yield of ascomycin, which can then be chemically modified to introduce the indole moiety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole or ascomycin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives.
Scientific Research Applications
Indolyl-ascomycin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an immunosuppressive agent and its effects on cellular pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of indolyl-ascomycin involves its interaction with specific molecular targets and pathways. As an immunosuppressive agent, it binds to immunophilins, inhibiting the activity of calcineurin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response . The indole moiety may also contribute to its biological activity by interacting with various receptors and enzymes .
Comparison with Similar Compounds
Tacrolimus: A structural analog of ascomycin with similar immunosuppressive properties.
Pimecrolimus: A derivative of ascomycin used in the treatment of inflammatory skin diseases.
Uniqueness: Indolyl-ascomycin is unique due to the incorporation of the indole moiety, which may enhance its biological activity and provide additional therapeutic benefits
Properties
Molecular Formula |
C53H78N2O13 |
|---|---|
Molecular Weight |
951.2 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-[1-(2-hydroxyethyl)indol-5-yl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C53H78N2O13/c1-10-37-24-31(2)23-32(3)25-46(64-8)49-47(65-9)27-34(5)53(62,68-49)50(59)51(60)55-19-12-11-13-41(55)52(61)67-48(35(6)42(57)30-43(37)58)33(4)26-36-14-17-44(45(28-36)63-7)66-39-15-16-40-38(29-39)18-20-54(40)21-22-56/h15-16,18,20,24,26,29,32,34-37,41-42,44-49,56-57,62H,10-14,17,19,21-23,25,27-28,30H2,1-9H3/b31-24-,33-26+/t32-,34+,35+,36-,37+,41-,42-,44+,45+,46-,47-,48+,49+,53+/m0/s1 |
InChI Key |
UTOJCEZANIVKJJ-DTOPNNOPSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)/C)O)C)OC)OC)C)/C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)C)O)C)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


